molecular formula C24H25FN2O4 B1242502 Butanoic acid, 2,2-diethyl-4-((3-((7-fluoro-2-quinolinyl)methoxy)phenyl)amino)-4-oxo- CAS No. 168082-74-4

Butanoic acid, 2,2-diethyl-4-((3-((7-fluoro-2-quinolinyl)methoxy)phenyl)amino)-4-oxo-

Cat. No. B1242502
Key on ui cas rn: 168082-74-4
M. Wt: 424.5 g/mol
InChI Key: BFNAFTJCDGWFMQ-UHFFFAOYSA-N
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Patent
US05508408

Procedure details

The title compound is prepared analogously to the compound described in Example 20 from 2,2-diethylsuccinic acid anhydride and 3-(7-fluoro-2-quinolinylmethoxy)aniline; colourless crystals of m.p. 166°-167°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(7-fluoro-2-quinolinylmethoxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:10][CH3:11])[CH2:8][C:7](=[O:9])[O:6][C:4]1=[O:5])[CH3:2].[F:12][C:13]1[CH:22]=[C:21]2[C:16]([CH:17]=[CH:18][C:19]([CH2:23][O:24][C:25]3[CH:26]=[C:27]([CH:29]=[CH:30][CH:31]=3)[NH2:28])=[N:20]2)=[CH:15][CH:14]=1>>[F:12][C:13]1[CH:22]=[C:21]2[C:16]([CH:17]=[CH:18][C:19]([CH2:23][O:24][C:25]3[CH:26]=[C:27]([NH:28][C:7](=[O:9])[CH2:8][C:3]([CH2:10][CH3:11])([CH2:1][CH3:2])[C:4]([OH:6])=[O:5])[CH:29]=[CH:30][CH:31]=3)=[N:20]2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(C(=O)OC(C1)=O)CC
Step Two
Name
3-(7-fluoro-2-quinolinylmethoxy)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C=CC(=NC2=C1)COC=1C=C(N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C=CC(=NC2=C1)COC=1C=C(C=CC1)NC(CC(C(=O)O)(CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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